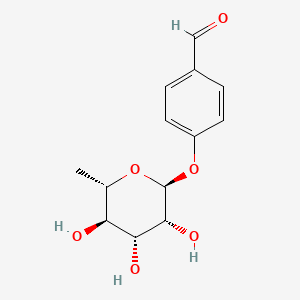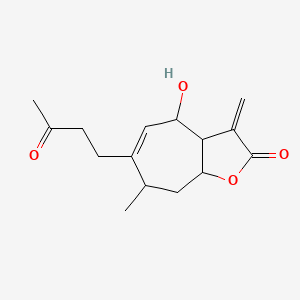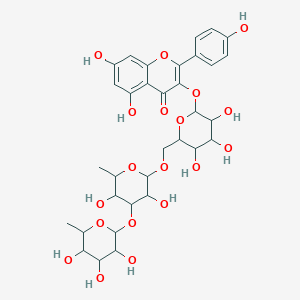
Cysteinyl Leukotriene HPLC Mixture I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains all of the primary cysteinyl-leukotrienes derived from arachidonic acid. Contents: Leukotriene C4, Leukotriene D4, Leukotriene E4, Leukotriene F4, and N-acetyl Leukotriene E4 (5 µg each). The leukotrienes are 5-lipoxygenase metabolites most commonly associated with asthma, where they are one of the causative agents in anaphylaxis and bronchoconstriction. This product contains the primary CysLT, LTC4, produced by the addition of glutathione to LTA4 by the MAPEG-group enzyme LTC4 synthase. It also contains each of the sequential leukotriene metabolites, LTD4, LTE4, LTF4, and N-acetyl-LTE4. These metabolites span a very wide polarity range and separate well on reversed phase HPLC.
Wissenschaftliche Forschungsanwendungen
Analysis in Respiratory Diseases
Cysteinyl leukotrienes (CysLTs), specifically leukotrienes C4, D4, and E4, have been analyzed in the context of respiratory diseases. In isolated human bronchi, the correlation between airway smooth muscle contraction and cysteinyl leukotriene production was studied, highlighting their role in bronchial responses (Bolla et al., 1997).
Role in Ischemia-Reperfusion Injury
Research involving hamster models has demonstrated that cysteinyl leukotrienes are mediators in ischemia-reperfusion injury. They were shown to promote leukocyte chemotaxis and adhesion, leading to microcirculatory failure after ischemia-reperfusion (Lehr et al., 1991).
Blood Clotting and Thromboembolic Events
The formation of cysteinyl leukotrienes during the clotting of whole human blood was observed, suggesting a potential role in thromboembolic events. This study used HPLC to identify a mixture of LTC4, LTD4, and LTE4 in the serum (Simmet & Luck, 1989).
Metabolic Studies
Studies have explored the metabolism of leukotrienes, particularly in conditions like γ-glutamyl transpeptidase deficiency. This research has provided insights into the synthesis and degradation pathways of cysteinyl leukotrienes (Mayatepek et al., 2004).
Receptor Characterization
The molecular and pharmacological characterization of human cysteinyl leukotriene receptors (CysLT1) was performed. This study provided a deeper understanding of the interaction between cysteinyl leukotrienes and their receptors, which is crucial for respiratory diseases like asthma (Lynch et al., 1999).
Assessment of Synthesis in Humans
Methods to measure LTE4, a metabolite of cysteinyl leukotrienes, have been developed, providing a reliable parameter to assess whole-body cysteinyl leukotriene synthesis in humans. This is particularly useful for monitoring the effects of diseases and drugs on leukotriene synthesis (Frölich, Fauler, & Tsikas, 1994).
Salivary Concentration in Asthma Patients
A study on aspirin-intolerant asthma (AIA) patients found higher concentrations of CysLTs in saliva compared to aspirin-tolerant patients and healthy subjects. This suggests that salivary CysLT concentration could be a diagnostic tool for AIA (Ono et al., 2011).
Eigenschaften
Synonyme |
CysLT HPLC Mixture I |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







